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2-Chloro-5-trifluoromethylbenzenethiol

Catalog No.
S6520849
CAS No.
18906-40-6
M.F
C7H4ClF3S
M. Wt
212.6
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-trifluoromethylbenzenethiol

CAS Number

18906-40-6

Product Name

2-Chloro-5-trifluoromethylbenzenethiol

IUPAC Name

2-chloro-5-(trifluoromethyl)benzenethiol

Molecular Formula

C7H4ClF3S

Molecular Weight

212.6

InChI

InChI=1S/C7H4ClF3S/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3,12H

SMILES

C1=CC(=C(C=C1C(F)(F)F)S)Cl

Synthesis of Trifluoromethylpyridines

Synthesis of Trifluoromethylbenzoic Acid

Low Toxicity Alternative to Dichloromethane

Synthesis of Fluometuron

Use in Laboratory Chemicals

Use in Food, Drug, Pesticide or Biocidal Product

2-Chloro-5-trifluoromethylbenzenethiol is an organosulfur compound characterized by a chlorine atom and a trifluoromethyl group attached to a benzene ring, along with a thiol functional group. Its molecular formula is C7H4ClF3SC_7H_4ClF_3S, and it has a molecular weight of approximately 212.62 g/mol. The presence of the trifluoromethyl group enhances the compound's electron-withdrawing properties, which can significantly affect its chemical reactivity and biological interactions.

, including:

  • Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups, making the aromatic ring more susceptible to nucleophilic attack.
  • Oxidation and Reduction: It can be oxidized to form corresponding sulfoxides or sulfones and reduced to regenerate the thiol group.
  • Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The biological activity of 2-chloro-5-trifluoromethylbenzenethiol has been explored in various studies. Its unique structure allows it to interact with specific biological targets, potentially modulating different biochemical pathways. The electron-withdrawing properties of the trifluoromethyl and chlorine groups enhance its binding affinity to certain proteins, which may lead to significant pharmacological effects.

Several synthesis methods are available for producing 2-chloro-5-trifluoromethylbenzenethiol:

  • Hydrolytic Cleavage: This method involves the hydrolytic cleavage of precursors such as 2-amino-6-chloro-4-(trifluoromethyl)benzothiazole .
  • Chlorination of Trifluoromethyl Compounds: Chlorination reactions using chlorine gas or other chlorinating agents in suitable solvents can yield this compound from related trifluoromethyl compounds .
  • Multi-step Organic Synthesis: This may include nitration followed by reduction and substitution reactions to introduce the desired functional groups.

2-Chloro-5-trifluoromethylbenzenethiol has several applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Agricultural Chemicals: The compound may be utilized in developing agrochemicals due to its potential herbicidal or fungicidal properties.
  • Material Science: Its unique electronic properties make it useful in creating specialized materials.

Interaction studies have highlighted the compound's ability to bind with specific proteins and enzymes, influencing various biochemical pathways. These interactions are primarily facilitated by the electron-withdrawing nature of the trifluoromethyl and chlorine substituents, which enhance its reactivity and binding affinity .

Several compounds share structural similarities with 2-chloro-5-trifluoromethylbenzenethiol. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-Fluoro-5-trifluoromethylbenzenethiolContains fluorine instead of chlorineDifferent reactivity patterns due to fluorine
2-Chloro-4-(trifluoromethyl)anilineChlorine at a different positionAffects biological activity differently
3-Amino-4-fluorobenzotrifluorideContains an amino groupExhibits different biological interactions

The unique arrangement of substituents on the benzene ring in 2-chloro-5-trifluoromethylbenzenethiol imparts distinct chemical properties that differentiate it from these similar compounds, making it valuable for specific applications in organic synthesis and pharmaceuticals.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 11-23-2023

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